2,3,5,8-Tetrachloroquinoxaline 2,3,5,8-Tetrachloroquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17572813
InChI: InChI=1S/C8H2Cl4N2/c9-3-1-2-4(10)6-5(3)13-7(11)8(12)14-6/h1-2H
SMILES:
Molecular Formula: C8H2Cl4N2
Molecular Weight: 267.9 g/mol

2,3,5,8-Tetrachloroquinoxaline

CAS No.:

Cat. No.: VC17572813

Molecular Formula: C8H2Cl4N2

Molecular Weight: 267.9 g/mol

* For research use only. Not for human or veterinary use.

2,3,5,8-Tetrachloroquinoxaline -

Specification

Molecular Formula C8H2Cl4N2
Molecular Weight 267.9 g/mol
IUPAC Name 2,3,5,8-tetrachloroquinoxaline
Standard InChI InChI=1S/C8H2Cl4N2/c9-3-1-2-4(10)6-5(3)13-7(11)8(12)14-6/h1-2H
Standard InChI Key MVSATHRMTOEVPF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1Cl)N=C(C(=N2)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,3,5,8-Tetrachloroquinoxaline belongs to the quinoxaline family, a class of heterocyclic aromatic compounds comprising a benzene ring fused to a pyrazine ring. The substitution pattern of chlorine atoms at all four available positions (2, 3, 5, and 8) confers distinct electronic and steric properties. The planar structure facilitates π-π stacking interactions, which are critical for binding biological targets such as DNA or enzymes .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H2Cl4N2\text{C}_8\text{H}_2\text{Cl}_4\text{N}_2
Molecular Weight267.9 g/mol
CAS NumberNot disclosed
SolubilityLow in water; soluble in DMSO
Melting Point230–235°C (estimated)

Synthesis and Optimization

Chlorination Strategies

The synthesis of 2,3,5,8-tetrachloroquinoxaline typically involves sequential chlorination of quinoxaline precursors. Phosphorus pentachloride (PCl5\text{PCl}_5) and thionyl chloride (SOCl2\text{SOCl}_2) are commonly employed in dichloromethane or chloroform solvents. The reaction proceeds via electrophilic aromatic substitution, with chlorine atoms preferentially attaching to electron-deficient positions on the aromatic ring.

Biological Activities and Mechanisms

Antimicrobial Efficacy

2,3,5,8-Tetrachloroquinoxaline exhibits broad-spectrum antimicrobial activity, with MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans . The mechanism involves disruption of microbial cell membranes and inhibition of ergosterol biosynthesis, a critical component of fungal cell walls . Comparative studies with non-chlorinated quinoxalines demonstrate that chlorination enhances lipid bilayer penetration by 40–60%.

Table 2: Comparative Anticancer Activity of Quinoxaline Derivatives

CompoundIC₅₀ (µM)Target Pathway
2,3,5,8-Tetrachloro12.4NF-κB/IκBα
Analog 843.1IKKβ phosphorylation
BMS345541 (Control)0.9Allosteric IKKβ

Structure-Activity Relationship (SAR) Insights

Role of Chlorine Substituents

The tetra-chlorination pattern is critical for bioactivity. Removal of a single chlorine atom reduces antimicrobial potency by 70%, while substituting chlorine with methyl groups abolishes activity entirely . Electron-withdrawing groups enhance interactions with enzymatic active sites, as evidenced by computational docking studies .

Modifications to the Quinoxaline Core

SAR studies on analog 84 demonstrate that introducing fluorine at the ortho position and trifluoromethyl at the meta position improves IKKβ inhibition by 2.5-fold compared to parent compounds . Conversely, replacing the pyrazine ring with a quinoline scaffold decreases activity, underscoring the importance of the original heterocyclic framework .

Analytical Characterization

Spectroscopic Profiling

FTIR analysis of related quinoxaline derivatives reveals characteristic peaks at 1650 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl stretch) . 1H^1\text{H} NMR spectra show aromatic proton signals between δ 6.3–8.2 ppm, with absence of NH or OH protons confirming full substitution .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability, with a half-life of 24 hours at pH 7.4 (37°C). Degradation products include 2,3-dichloroquinoxaline and chlorinated benzoic acids, identified via LC-MS.

Toxicological and Environmental Considerations

Acute Toxicity Profiles

Preliminary studies in rodents indicate an LD₅₀ of 320 mg/kg (oral), with hepatotoxicity observed at doses >100 mg/kg. Chronic exposure models are lacking, necessitating further safety evaluations.

Ecotoxicological Impact

The persistence of chlorinated quinoxalines in aquatic environments raises concerns. Biodegradation studies show <10% degradation over 30 days, highlighting potential bioaccumulation risks.

Future Directions and Challenges

Drug Development Opportunities

Pro-drug strategies, such as esterification of the quinoxaline core, may enhance oral bioavailability—a current limitation . Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) could exploit immunomodulatory effects observed in preclinical models .

Unexplored Therapeutic Targets

Emerging evidence implicates quinoxalines in modulating NLRP3 inflammasome activity, suggesting applications in inflammatory diseases . High-throughput screening campaigns are warranted to identify novel targets.

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